Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-
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Overview
Description
Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- is an organic compound with the molecular formula C12H16O4. This compound is a derivative of butanoic acid and contains a methoxyphenyl group attached to the butanoic acid backbone. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the butanoic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the methoxyphenyl group.
3-(4-Methoxyphenyl)butanoic acid: Contains a similar methoxyphenyl group but differs in the esterification.
Uniqueness
Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- is unique due to the presence of both the methoxyphenyl and ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
185030-60-8 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (3R)-3-[(4-methoxyphenyl)methoxy]butanoate |
InChI |
InChI=1S/C13H18O4/c1-10(8-13(14)16-3)17-9-11-4-6-12(15-2)7-5-11/h4-7,10H,8-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
YBZJESDHVVGFFY-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CC(=O)OC)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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